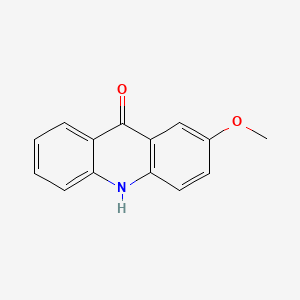

2-Methoxy-9(10H)-acridone

描述

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGMPAQEVYHHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328149 | |

| Record name | 2-Methoxy-9(10H)-acridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49742-72-5 | |

| Record name | NSC118617 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1236 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-9(10H)-acridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-9(10H)-acridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Acridone Chemical Class

2-Methoxy-9(10H)-acridone is a derivative of the parent compound, acridone (B373769). smolecule.com The fundamental structure of acridone is a tricyclic system, specifically a dibenzo[b,e]pyridine, featuring a carbonyl group at the 9th position and a nitrogen atom at the 10th position. jocpr.comwikipedia.org This planar molecule is also known by several other names, including 9(10H)-acridinone and 9-acridanone. jocpr.comnih.gov The defining feature of this compound is the presence of a methoxy (B1213986) group (-OCH3) attached to the second carbon atom of the acridone core. smolecule.com Its molecular formula is C₁₄H₁₁NO₂. smolecule.comsigmaaldrich.com

Acridone alkaloids, naturally occurring compounds containing the acridin-9(10H)-one scaffold, are found in various plant species, particularly in the Rutaceae family (rue plants), and have been isolated from bark, wood, leaves, and roots. wikipedia.orgnih.gov These natural products often feature methylation on the nitrogen atom and possess two oxygen functional groups. wikipedia.org The core acridone structure is a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. nih.govrsc.org

Historical Development and Significance of Acridone Derivatives in Research

The history of acridone (B373769) research is intertwined with the broader exploration of acridine (B1665455) compounds. Acridine itself was first isolated from coal tar in 1870. nih.gov One of the earliest documentations of acridone's existence was in 1914 by Karl Drechsler. wikipedia.org The significance of acridine derivatives surged during World War II with the use of the acridine-based antimalarial drug, mepacrine. nih.gov

Over the years, research has revealed that acridone and its derivatives possess a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. jocpr.com This broad spectrum of bioactivity is largely attributed to the planar nature of the acridone nucleus, which allows it to intercalate with DNA, thereby interfering with critical cellular processes. nih.govscialert.netnih.gov

The development of synthetic methods, such as the Ullmann condensation, has been crucial for producing a variety of acridone derivatives for research purposes. jocpr.com The ability to modify the acridone scaffold at various positions has allowed scientists to create analogues with enhanced or specific biological activities. nih.gov For instance, the introduction of different substituents can influence properties like cytotoxicity and the ability to overcome multidrug resistance in cancer cells. scialert.netresearchgate.net This has led to some acridone derivatives entering clinical studies, particularly for cancer therapeutics. researchgate.net

Current Academic Research Trends for 2 Methoxy 9 10h Acridone

Classical and Established Synthetic Routes to the Acridone Core

The foundational strategies for synthesizing the acridone scaffold have been well-established for decades, providing reliable, albeit sometimes harsh, methods for obtaining the tricyclic core.

Ullmann Condensation for Acridone Ring Formation

The Ullmann condensation is a cornerstone in the synthesis of acridone and its derivatives. jocpr.com This method typically involves the reaction of an o-halobenzoic acid with a substituted aniline (B41778) in the presence of a copper catalyst and a base, such as potassium carbonate. jocpr.comrsc.org The resulting N-phenylanthranilic acid intermediate is then cyclized, often under strong acidic conditions using reagents like polyphosphoric acid (PPA) or sulfuric acid, to yield the acridone ring system. jocpr.comrsc.orgconicet.gov.ar

For instance, the synthesis of various acridone derivatives has been achieved by the Ullmann condensation of 2-bromobenzoic acid with different aniline derivatives, followed by cyclization with PPA. rsc.org Microwave irradiation has also been employed to accelerate the Ullmann condensation, offering a faster and more environmentally friendly alternative. researchgate.net

Table 1: Examples of Ullmann Condensation for Acridone Synthesis

| o-Halobenzoic Acid | Aniline Derivative | Catalyst/Base | Cyclization Reagent | Product | Reference |

| 2-Chlorobenzoic acid | Aniline | Copper oxide, K2CO3 | H2SO4 | N-phenylanthranilic acid | ptfarm.pl |

| 2-Bromobenzoic acid | Various anilines | Copper, K2CO3 | PPA | Acridone derivatives | rsc.org |

| 2-Chlorobenzoic acid | para-Substituted anilines | --- | POCl3 | 9-Chloroacridine derivatives | rsc.org |

| 2,4-Dichloro-5-nitrobenzoic acid | 3,5-Dimethoxyaniline | --- | --- | 7-Nitro-6-chloro-1,3-dimethoxy-10-methyl-9(10H)-acridone precursor | conicet.gov.ar |

Cyclization Reactions in the Synthesis of this compound

Cyclization is the critical final step in forming the acridone ring. Following the initial condensation, the intermediate, such as an N-phenylanthranilic acid, undergoes an intramolecular reaction to form the tricyclic structure. smolecule.com Strong acids are the conventional reagents for this transformation. For example, heating N-phenylanthranilic acid with concentrated sulfuric acid on a steam bath yields acridone. ptfarm.pl Similarly, polyphosphoric acid is widely used to promote this cyclization at elevated temperatures. rsc.org More recently, milder reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) have been introduced to facilitate the cyclization under less harsh conditions. conicet.gov.ar

Modern and Regioselective Approaches for this compound Synthesis

Contemporary synthetic methods focus on improving efficiency, regioselectivity, and the ability to introduce diverse functional groups onto the acridone scaffold.

N-Alkylation Strategies for 10-Substituted Acridones

The nitrogen atom at the 10-position of the acridone ring is a common site for functionalization, and N-alkylation is a primary strategy to introduce various substituents. smolecule.com This is typically achieved by treating the parent acridone with an alkyl halide in the presence of a base. For example, N-alkylation of 1,3-disubstituted acridones has been performed using alkyl halides under microwave irradiation in the absence of a solvent. jocpr.com The synthesis of N-(3-hydroxypropyl)-2-methoxy-9-acridone was accomplished by adding a 3-hydroxypropyl group to the nitrogen atom of this compound. nih.gov This modification is often pursued to link the acridone core to other molecules or to modulate its biological activity. nih.gov

Table 2: N-Alkylation of Acridone Derivatives

| Acridone Derivative | Alkylating Agent | Base | Conditions | Product | Reference |

| 1,3-Disubstituted acridone | Alkyl halides | --- | Microwave irradiation, solvent-free | 10-Alkyl-1,3-disubstituted acridone | jocpr.com |

| Acridone derivatives | Propargyl bromide | Potassium tert-butoxide | DMSO, room temperature | 10-(Prop-2-yn-1-yl)acridin-9-one derivatives | rsc.org |

| This compound | 3-Hydroxypropyl radical | --- | --- | N-(3-hydroxypropyl)-2-methoxy-9-acridone | nih.gov |

Multicomponent Reactions for Acridone Derivatization

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like acridone derivatives in a single step. acs.orgmdpi.com These reactions combine three or more starting materials in a one-pot process, offering high atom economy and procedural simplicity. acs.org One common MCR for synthesizing acridinedione derivatives involves the reaction of an aldehyde, dimedone, and ammonium (B1175870) acetate (B1210297) in a suitable solvent, often under reflux. mdpi.com Catalysts, such as Fe3O4@Polyaniline-SO3H, can be employed to enhance the efficiency of these reactions. mdpi.com Mechanistic studies have shown that these reactions can proceed through the formation of a Michael adduct intermediate. acs.org

Palladium-Mediated C-H Bond Activation and Cross-Coupling for Acridone Functionalization

Palladium-catalyzed C-H bond activation has become a sophisticated strategy for the direct functionalization of the acridone core, allowing for the introduction of aryl and other groups at specific positions. bohrium.com This approach avoids the need for pre-functionalized starting materials. An efficient method for synthesizing acridones involves the palladium/copper co-catalyzed oxidative double C(sp2)-H functionalization/carbonylation of diphenylamines. bohrium.com

Furthermore, palladium-catalyzed C-H activation can be directed to specific positions on the acridone ring. For example, the use of a pyridinyl directing group has enabled the site-selective C(4)-H and C(1)-H bond activation and subsequent arylation of 9(10H)-acridinone. acs.org Alkoxylation of dihydrobenzo[c]acridines has also been achieved through palladium-catalyzed C-H activation, demonstrating the versatility of this methodology for introducing oxygen-containing functional groups. mdpi.comresearchgate.net

An in-depth examination of the synthetic methodologies surrounding this compound reveals a focus on expanding its structural diversity for various applications. Research efforts have concentrated on modifying the core structure and creating complex hybrid molecules, with an emerging emphasis on environmentally conscious synthesis routes.

Computational and Theoretical Chemistry of 2 Methoxy 9 10h Acridone

Quantum Chemical Studies on the Electronic Structure of 2-Methoxy-9(10H)-acridone

The planar, tricyclic structure of the acridone (B373769) core, combined with the electronic modifications induced by the methoxy (B1213986) group, makes it a versatile scaffold. These electronic properties are fundamental to its function in various applications, including as a fluorescent probe and in medicinal chemistry. researchgate.net The alteration of electronic properties by substituents like the methoxy group can affect how the molecule interacts with biological targets such as DNA or proteins. ontosight.ai

Density Functional Theory (DFT) Calculations for Protonation Sites and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the reactivity of molecules like this compound. One of the key applications of DFT in this context is the determination of the most likely sites for protonation. For acridone derivatives, theoretical calculations have been employed to study potential protonation sites, such as the carbonyl oxygen and the acridone nitrogen. researchgate.net

Time-dependent DFT (TD-DFT) calculations, specifically at an advanced CAM-B3LYP/6-31+G** level of theory, have confirmed that protonation preferentially occurs at the carbonyl oxygen for cationic forms of N-substituted 2-methoxy-9-acridones. researchgate.net Quantum mechanics calculations support the notion that in the excited state, the cationic form shows an increased electron density on the central oxygen of the acridone moiety, which is the site of protonation. nih.govfrontiersin.org These findings are crucial for understanding the acid-base chemistry of these compounds and their behavior in different chemical environments.

DFT calculations are also essential for exploring reaction mechanisms. For instance, they can be used to model the potential energy surfaces of processes like proton transfer, helping to determine whether a reaction occurs in a concerted or stepwise manner and how the solvent environment influences the energy barriers of these processes. researchgate.net

Molecular Dynamics Simulations of this compound with Biological Macromolecules

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and biological macromolecules, such as proteins and DNA. These simulations model the movement of atoms over time, offering insights into the stability and conformational changes of the ligand-target complex. ijpsjournal.comstanford.edu

MD simulations have been used to study the interaction of acridone derivatives with various biological targets:

Topoisomerase II: Simulations have been conducted to assess the stability of bis-acridone derivatives complexed with topoisomerase II. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to understand the conformational dynamics and the effectiveness of the compound's engagement with its target. ijpsjournal.com

Cysteine Protease B (CPBLa): For spiro-acridine derivatives targeting leishmaniasis, MD simulations highlighted the stability of the complex with CPBLa. mdpi.com

DNA: The interaction of acridone derivatives with DNA is a key area of study, as the planar acridone ring can intercalate between base pairs. rsc.org MD simulations of propyl acridone with calf thymus DNA (ct-DNA) have demonstrated the stability of the DNA-ligand complex. nih.gov These simulations can help to understand the forces driving the interaction, such as electrostatic interactions, and how the ligand affects the DNA structure. nih.gov

These simulations are critical for drug design, providing a "computational microscope" to visualize molecular interactions that are often inaccessible through experimental techniques alone. stanford.edu

| Simulation Target | Key Findings from MD Simulations | References |

| Topoisomerase II | Assessed complex stability and conformational dynamics of bis-acridone derivatives. | ijpsjournal.com |

| Cysteine Protease B | Demonstrated stability of spiro-acridine-enzyme complex. | mdpi.com |

| Calf Thymus DNA | Showed stability of propyl acridone-DNA complex, highlighting role of electrostatic interactions. | nih.gov |

In Silico Docking and Binding Affinity Predictions for Molecular Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. This method is widely used to screen virtual libraries of compounds and to predict the binding affinity of a ligand for a particular target, helping to prioritize compounds for further experimental testing. frontiersin.orgmdpi.com

For acridone derivatives, including those based on the this compound scaffold, docking studies have been performed against a variety of molecular targets:

Enzymes: Docking studies have been crucial in understanding the inhibitory activity of acridone derivatives. For example, the docking of a 1,2,3-triazole derivative of acridone showed π–π interactions with Phe330 and Trp84 residues in an enzyme's active site, with the methoxy group's oxygen forming a hydrogen bond with Ser122. rsc.org In another study, docking simulations were used to investigate the multi-drug resistance modulator effect of N10-substituted acridones by predicting their binding in the ATP binding site of P-glycoprotein. researchgate.net

DNA: The planar structure of the acridone core allows it to intercalate into DNA, disrupting replication and other cellular processes. Docking simulations help to visualize and quantify this interaction.

Antitargets: Docking can also be used in "reverse docking" to identify potential off-targets for a compound, which is important for predicting potential toxicity. nih.gov This approach is also valuable for identifying new molecular mechanisms or alternative therapeutic indications for existing drugs. nih.gov

The binding energy, often expressed in kcal/mol, is a key output of docking simulations, with lower energy values typically indicating a stronger binding affinity. mdpi.com For example, docking studies of bis-acridone derivatives with topoisomerase I and II showed binding energies ranging from -7.414 to -9.884 kcal/mol. ijpsjournal.com

| Molecular Target | Type of Interaction Observed/Predicted | Predicted Binding Energy (if available) | References |

| Enzyme Active Site | π–π interactions, hydrogen bonding with methoxy group | Not specified | rsc.org |

| P-glycoprotein (ATP binding site) | Docking to predict multi-drug resistance modulation | Not specified | researchgate.net |

| Topoisomerase I and II | Favorable binding affinities | -7.414 to -9.884 kcal/mol | ijpsjournal.com |

| Human MetAP II | Identification of inhibitors through docking scores | -32.33 to -40.27 kJ/mol | oatext.com |

Prediction of Spectroscopic Signatures and Photophysical Properties

Computational methods are extensively used to predict and interpret the spectroscopic and photophysical properties of molecules like this compound. frontiersin.orgrsc.org These predictions are vital for understanding the molecule's behavior upon light absorption and for designing fluorescent probes with specific characteristics.

Theoretical calculations can predict various properties:

Absorption and Emission Spectra: Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. polyu.edu.hk For acridone derivatives, these calculations help to understand the nature of electronic transitions, such as intramolecular charge transfer (ICT) transitions. rsc.org For example, N-substituted 2-methoxy-9-acridone dyes have been studied using spectroscopic tools and computational chemistry to understand their photophysics. researchgate.net

Quantum Yield: While challenging to predict with high accuracy, computational models can provide insights into factors influencing fluorescence quantum yield, such as the role of intramolecular proton transfer.

HOMO-LUMO Energy Levels: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the electronic band gap. rsc.org For a series of 2,7-diamine substituted acridone derivatives, HOMO and LUMO energy levels were calculated to be in the range of -4.95 to -5.11 eV and -2.36 to -2.56 eV, respectively. rsc.org

Vibrational Spectra: DFT calculations can predict infrared (IR) spectra, which can be compared with experimental data to confirm molecular structures. wseas.com

These theoretical predictions, when combined with experimental data from techniques like UV-Visible absorption spectrophotometry and spectrofluorometry, provide a comprehensive understanding of the molecule's photophysical behavior. nih.gov

| Property | Predicted Value/Finding | Computational Method | References |

| Absorption Spectra | Prediction of intramolecular charge transfer (ICT) transitions. | TD-DFT | polyu.edu.hkrsc.org |

| HOMO Energy Level | -4.95 to -5.11 eV (for related derivatives) | DFT | rsc.org |

| LUMO Energy Level | -2.36 to -2.56 eV (for related derivatives) | DFT | rsc.org |

| Infrared (IR) Spectra | Theoretical values compatible with experimental data. | DFT/B3LYP | wseas.com |

Molecular and Cellular Biological Studies of 2 Methoxy 9 10h Acridone

Interaction of 2-Methoxy-9(10H)-acridone with Nucleic Acids (DNA/RNA Intercalation)

The ability of acridine (B1665455) and acridone (B373769) derivatives to insert themselves between the base pairs of DNA and RNA is a well-documented mechanism underlying their biological effects. This process, known as intercalation, can disrupt the normal functions of nucleic acids, such as replication and transcription, ultimately leading to cellular growth inhibition and death. nih.gov

The planar nature of the acridone ring is a key structural feature that facilitates its insertion into the DNA double helix. nih.gov This intercalation is primarily driven by non-covalent interactions, including:

π-π Stacking Interactions: The aromatic rings of the acridone molecule stack with the nitrogenous bases of DNA. nih.gov

Electrostatic Forces: Interactions between charged groups on the acridone derivative and the phosphate (B84403) backbone of DNA can also play a role.

Hydrophobic Interactions: The nonpolar regions of the acridone ring system favor the environment between the DNA base pairs.

The presence and nature of substituents on the acridone core can significantly influence the binding affinity and mode of interaction with DNA. nih.gov For instance, the introduction of side chains can provide additional points of contact and enhance the stability of the DNA-ligand complex. Molecular modeling studies have supported the binding of acridone derivatives to DNA through intercalation, correlating with their observed cytotoxic effects. researchgate.net

Modulation of Enzyme Activity by this compound Derivatives

Derivatives of this compound have been shown to inhibit the activity of several key enzymes involved in critical cellular processes. This inhibitory action contributes to their potential as therapeutic agents.

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.govopenmedicinalchemistryjournal.com They function by creating transient breaks in the DNA strands to relieve torsional stress. nih.govopenmedicinalchemistryjournal.com Acridone derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govrsc.org

These compounds can act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and DNA. acs.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately triggering cell cycle arrest and apoptosis (programmed cell death). nih.govacs.org The introduction of a methoxy (B1213986) group on the acridone ring has been shown in some cases to enhance topoisomerase II inhibition, potentially by stabilizing the ternary complex of the drug, enzyme, and DNA. acs.org For example, certain methoxy-acridine derivatives have been identified as potent DNA-binding ligands and topoisomerase II inhibitors. nih.gov

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. explorationpub.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer. nih.gov

AKT Kinase: Also known as Protein Kinase B, AKT is a key regulator in signaling pathways that control cell growth, survival, and metabolism. nih.gov N10-substituted acridone derivatives have been investigated as inhibitors of AKT kinase. nih.govresearchgate.net Studies have shown that certain derivatives can inhibit AKT phosphorylation and its kinase activity, suggesting that the presence of an alkyl spacer at the N10 position may be an important structural requirement for potent AKT inhibition. nih.gov

Microtubule Affinity Regulating Kinase 4 (MARK4): MARK4 is a serine/threonine kinase implicated in neurodegenerative diseases and various cancers. nih.gov N10-substituted acridones have been identified as potential inhibitors of MARK4. nih.govresearchgate.net Specific acridone derivatives have demonstrated the ability to bind to the active site of MARK4 and inhibit its enzymatic activity, leading to the induction of apoptosis in cancer cells. nih.gov

The inhibitory activity of some acridone derivatives against specific kinases is presented in the table below.

| Derivative Type | Target Kinase | Observed Effect | IC50 Value | Reference |

| N10-substituted acridone | AKT kinase | Inhibition of kinase activity | 4.72 µM (for compound 8f against MCF-7 cells) | nih.gov |

| N10-substituted acridone | MARK4 | Enzyme inhibition | 1.80 µM, 2.20 µM, 4.5 µM (for compounds 51, 52, 53 respectively) | explorationpub.com |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. rsc.org

A novel series of acridone derivatives linked to 1,2,3-triazole moieties were synthesized and evaluated for their ability to inhibit AChE. nih.govumz.ac.ir Among the synthesized compounds, 10-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methoxyacridin-9(10H)-one demonstrated the most potent anti-AChE activity with an IC50 value of 7.31 μM. nih.govumz.ac.ir Docking studies suggested that the acridone moiety interacts with key amino acid residues in the active site of the enzyme, such as Trp84, through π-π stacking interactions. rsc.org Furthermore, the methoxy group was predicted to form a hydrogen bond with Ser122, contributing to the inhibitory activity. rsc.org

Cellular Uptake and Intracellular Localization of this compound Analogues

The effectiveness of a drug is dependent not only on its intrinsic activity but also on its ability to reach its intracellular target. Studies on N10-substituted acridone analogues have investigated their cellular uptake and distribution. The ability of these compounds to be taken up by cells is a crucial step in their mechanism of action. nih.gov

Confocal microscopy studies with fluorescent acridone analogues have provided insights into their intracellular fate. For example, some BF2-complexed acridone derivatives have been observed to localize primarily in the cytoplasmic region of cancer cells. arabjchem.org The specific organelles where these compounds accumulate can vary, with some studies indicating localization in acidic organelles like acidocalcisomes. asm.org The pattern of intracellular distribution is an important factor in determining the ultimate biological effect of these compounds.

Mechanisms of Cellular Response to this compound Exposure (In Vitro)

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. Studies on this compound and its derivatives have demonstrated their capacity to trigger this process in various cancer cell lines.

One study synthesized a series of 9(10H)-acridinone-1,2,3-triazole derivatives, with the 2-methoxy substituted compound 8c (2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one) emerging as a potent inducer of apoptosis. researchgate.net Its apoptotic activity was confirmed through acridine orange/ethidium bromide and Annexin V-FITC/propidium iodide double staining in MCF-7 human breast cancer cells. researchgate.net This particular derivative was found to be more potent than the established anticancer drug, etoposide. researchgate.net

The broader class of acridone alkaloids has been recognized for its apoptosis-inducing capabilities. For instance, the tricyclic acridone, glyfoline, is known to induce apoptosis and cause cell cycle arrest in the G2/M phase. iiarjournals.org Furthermore, naturally occurring furanoacridone alkaloids have been shown to induce a significant increase in the late apoptotic population of L5178 MDR (multidrug-resistant) mouse lymphoma cells after 24 hours of treatment. iiarjournals.org While not all acridone derivatives act through the same mechanisms, some, like the derivative 8a , have been noted to not directly bind with DNA, suggesting alternative pathways for their cytotoxic effects.

Research has also pointed to the involvement of specific cellular pathways. For example, some acridone derivatives are believed to trigger a caspase-dependent intrinsic mitochondrial pathway. researchgate.net This is further supported by findings that show some derivatives cause caspase-3 activation and PARP cleavage, classic hallmarks of apoptosis.

Antiproliferative Effects in Cell Lines

This compound and its analogues have demonstrated significant antiproliferative activity against a range of cancer cell lines. The planar structure of the acridone core allows these compounds to intercalate with DNA, a primary mechanism for their cytotoxic action. rsc.org

A series of N10-substituted acridone-2-carboxamide derivatives were synthesized and evaluated for their anticancer potential targeting the AKT kinase pathway, which is crucial for cancer cell proliferation. nih.gov Several of these compounds exhibited promising antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Notably, compound 8f from this series showed the highest activity against both cell lines, with IC50 values of 4.72 and 5.53 μM, respectively. nih.gov

The antiproliferative efficacy of acridone derivatives is influenced by their structural features. For instance, a recently identified acridone derivative, E17 , demonstrated strong cytotoxic activity by inhibiting topoisomerase II without causing its degradation or DNA damage, a mechanism distinct from many other topo II inhibitors. nih.gov This has spurred the synthesis and evaluation of further analogues to enrich the understanding of their structure-activity relationships. nih.gov

The following table summarizes the in vitro antiproliferative activities of selected acridone derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

| 8c | MCF-7 | Not specified, but more potent than etoposide | researchgate.net |

| 7f | MCF-7 | Not specified, but promising | nih.gov |

| 7f | MDA-MB-231 | Not specified, but promising | nih.gov |

| 8d | MCF-7 | Not specified, but promising | nih.gov |

| 8d | MDA-MB-231 | Not specified, but promising | nih.gov |

| 8e | MCF-7 | Not specified, but promising | nih.gov |

| 8e | MDA-MB-231 | Not specified, but promising | nih.gov |

| 8f | MCF-7 | 4.72 | nih.gov |

| 8f | MDA-MB-231 | 5.53 | nih.gov |

| 1g | Not specified | Not specified, but most active in series | researchgate.net |

| 1m | Not specified | Not specified, but most active in series | researchgate.net |

| 2d | Not specified | Good activity | researchgate.net |

| 2f | Not specified | Good activity | researchgate.net |

| 2g | Not specified | Good activity | researchgate.net |

| 7 (with -OCH3 at C2) | Not specified | Greatest cytotoxic activity in series | researchgate.net |

| AS-2 | A-549 | 187.5 µg/ml | core.ac.uk |

| AS-2 | MCF-7 | 212.5 µg/ml | core.ac.uk |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Influence of Substituents on Biological Activity

The biological activity of acridone derivatives is significantly modulated by the nature and position of various substituents on the acridone core. nih.govnih.gov

Studies on a series of novel acridone derivatives revealed that the orientation and spatial topology of substituents at the R3 position have a greater contribution to the bioactivity. nih.gov This is exemplified by compounds E24 , E25 , and E27 , which have provided valuable insights for the further development of acridone-based drug candidates. nih.gov

In the context of anti-Alzheimer's activity, the presence of a bulky methoxy or prenyl group at position 2 or 4 on the acridone moiety was found to be unfavorable for radical scavenging action. nih.gov For instance, citruscridone, with a methoxy group at position 4, showed weaker activity than citrusinine II, likely due to steric hindrance. nih.gov Conversely, changing a hydroxyl group at position 3 to a methoxy group, as seen in citrusinine I, resulted in increased activity due to additional hydrophobic interactions. nih.gov

For antiproliferative activity, an electron-withdrawing group at the meta-position of an aromatic amine substituent at the 9-position was found to be more active than an electron-releasing group. core.ac.uk Furthermore, substitution with a chloro group at the m-position of the 9-position substituent was more active than a trifluoromethyl group at the same position. core.ac.uk

The following table summarizes the influence of various substituents on the biological activity of acridone analogues:

| Substituent/Modification | Position | Effect on Biological Activity | Reference |

| Methoxy or prenyl group | 2 or 4 | Unfavorable for radical scavenging | nih.gov |

| Methoxy group | 3 | Increased anti-Alzheimer's activity | nih.gov |

| Methyl group | 10 | Increased anti-Alzheimer's activity | nih.gov |

| Electron-withdrawing group | m-position of 9-substituent | More active (antiproliferative) | core.ac.uk |

| Chloro group | m-position of 9-substituent | More active than CF3 (antiproliferative) | core.ac.uk |

| Methoxy group | 2 | Increased antibacterial activity | researchgate.net |

| Methoxy group | 4 | Increased cytotoxicity and anti-MDR activity | jocpr.com |

Positional Effects of Methoxy Group on Molecular Target Specificity

For instance, a methoxy group at the C2 position has been shown to increase the antibacterial activity of acridine derivatives. researchgate.net In another study, the presence of a methoxy group at the C2 position in compound 7 led to the greatest cytotoxic activity within its series, affecting DNA topoisomerase I inhibition. researchgate.net

In the context of anti-Alzheimer's agents, the substitution of a methoxy group at position 4 can create steric hindrance, terminating hydrogen bond interactions and leading to decreased inhibitory potency against acetylcholinesterase (AChE). nih.gov Conversely, a methoxy group at position 3 can enhance activity through additional hydrophobic interactions within the peripheral anionic site (PAS) of the enzyme. nih.gov

The electronic effects of the methoxy group's position are also critical. A 4-methoxy substitution places an electron-donating group in direct conjugation with the nitrogen-containing ring, which can enhance the nitrogen atom's basicity and influence the compound's ability to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for DNA intercalation.

The following table outlines the positional effects of the methoxy group on molecular target specificity:

| Methoxy Group Position | Effect on Molecular Interaction/Activity | Reference |

| C2 | Increased antibacterial activity | researchgate.net |

| C2 | Greatest cytotoxic activity in its series (Topo I inhibitor) | researchgate.net |

| C4 | Steric hindrance, decreased AChE inhibition | nih.gov |

| C3 | Enhanced AChE inhibition via hydrophobic interactions | nih.gov |

| C4 | Enhances planarity, favoring DNA intercalation | |

| C4 | Increases cytotoxicity and anti-MDR activity | jocpr.com |

Exploration of 2 Methoxy 9 10h Acridone in Chemical Probes and Tools

Development of 2-Methoxy-9(10H)-acridone as Fluorescent Probes for Bioimaging

Fluorophores based on the acridone (B373769) scaffold, including this compound, are extensively utilized in fluorescence imaging due to their excellent photophysical characteristics, such as high quantum yields and stability. nih.govfrontiersin.org These properties make them ideal candidates for developing fluorescent probes for bioimaging, enabling the visualization and study of complex biological processes. nih.govfrontiersin.orgresearchgate.net The core structure of this compound can be chemically modified, for instance by adding a 3-hydroxypropyl radical to the nitrogen atom, to link the fluorescent moiety to other chemical groups and biomolecules, thereby creating targeted probes. nih.govfrontiersin.org

The acridone family of fluorophores has found significant application in the fields of DNA sequencing and the detection of various biomolecules. nih.govfrontiersin.orgresearchgate.net The planar structure of the acridone ring system allows it to intercalate into DNA, a property that can be harnessed for detection and sequencing technologies. smolecule.com This interaction can lead to changes in the fluorescence properties of the molecule, providing a detectable signal. Furthermore, their strong fluorescence characteristics are beneficial for labeling and tracking biomolecules within complex biological mixtures.

Derivatives of this compound serve as effective intracellular sensors. nih.govfrontiersin.orgresearchgate.net Their fluorescence emission can be sensitive to the local microenvironment, such as polarity, which allows them to probe different cellular compartments. researchgate.netrsc.org For instance, N-substituted 2-methoxy-9-acridone probes have been developed as bioimaging polarity probes, with their fluorescence lifetime changing depending on the polarity of the environment. rsc.org This sensitivity is crucial for monitoring dynamic processes and enzymatic reactions within living cells. nih.govfrontiersin.org The complex excited-state dynamics of these dyes, which can involve processes like excited-state proton transfer (ESPT), are key to their function as sensors. nih.gov

A study of N-substituted 2-methoxy-9-acridone derivatives revealed a complex photophysical behavior involving coupled excited-state reactions, including proton transfer and excimer formation. nih.gov This dynamic behavior, influenced by factors like pH, opens up possibilities for their use in applications such as light-driven pH-jump experiments. frontiersin.org

| Probe Type | Application | Key Feature |

| N-substituted 2-methoxy-9-acridones | Intracellular polarity sensing | Fluorescence lifetime varies with environmental polarity. rsc.org |

| Acridone-based dyes | Monitoring enzymatic systems | Sensitive to changes in the local microenvironment. nih.govfrontiersin.org |

| N-(3-hydroxypropyl)-2-methoxy-9-acridone | General fluorescent probe development | A suitable candidate for linking to other biomolecules. nih.govfrontiersin.org |

A novel imaging method called DYNamic EXcimer (DYNEX) imaging has been developed using a fluorescent acridone derivative to specifically track lipid droplets in cells. acs.orgresearchgate.net This technique relies on the detection of the dynamic formation of excimers of the acridone probe within the nonpolar environment of lipid droplets. researchgate.netacs.org The higher hydrophobicity of certain derivatives, such as those with a benzyl (B1604629) radical, promotes their accumulation in lipid droplets, facilitating excimer formation. acs.org This approach allows for the specific identification and segmentation of lipid droplets and provides information about the polarity of their inner environment, which can be related to lipid content and metabolic status. acs.orgresearchgate.net

The use of N-substituted 2-methoxy-9-acridone dyes as bioimaging polarity probes has been instrumental in this area. By correlating fluorescence lifetime and spectral shifts, researchers can construct accurate images of environmental polarity within different cellular compartments. researchgate.net

This compound as Chemical Scaffolds for Compound Library Synthesis

The acridone framework, including that of this compound, is considered a "privileged structure" in drug discovery. mdpi.com This is due to the wide range of biological activities exhibited by its derivatives, such as antibacterial, antiviral, and anticancer properties. mdpi.commdpi.comumn.edu The planar nature of the acridone scaffold allows it to interact with biological macromolecules like DNA and RNA, making it an excellent starting point for the synthesis of compound libraries to screen for new therapeutic agents. mdpi.com

The synthesis of N-substituted 2-methoxy-9-acridone derivatives is a common strategy to create diverse compound libraries. nih.govfrontiersin.org For example, a series of 9(10H)-acridinone-1,2,3-triazole derivatives were synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines. researchgate.net The synthesis typically involves the functionalization of the acridone core, for instance, through Ullman condensation followed by the introduction of various side chains. researchgate.net

| Derivative Class | Synthetic Approach | Potential Application |

| 9(10H)-acridinone-1,2,3-triazoles | Ullman condensation and click chemistry. researchgate.net | Anticancer agents. researchgate.net |

| N-substituted aza-acridines | Multi-step synthesis from acridine (B1665455) precursors. mdpi.com | Anticancer agents. mdpi.com |

| 1,3-Diaryl-1,2-dihydroacridin-9(10H)-ones | Three-component reaction in a microwave oven. mdpi.com | Diverse biological screening. mdpi.com |

Application of this compound in Photoredox Catalysis and Dye Sensitization

Acridone derivatives are also being explored for their potential in materials science, particularly in photoredox catalysis and as dye sensitizers in solar cells. In photoredox catalysis, a photosensitizer absorbs light and initiates a chemical reaction through an electron transfer process. N-substituted-3(10H)-acridones have been investigated as visible-light photosensitizers for organic photoredox catalysis. nih.gov Acridinium salts, derived from acridines, are powerful organic photocatalysts that can be activated by visible light to catalyze a range of oxidation-reduction reactions. researchgate.net

Future Perspectives and Research Challenges for 2 Methoxy 9 10h Acridone

Emerging Synthetic Methodologies for Complex 2-Methoxy-9(10H)-acridone Architectures

The development of novel synthetic strategies is crucial for generating structurally diverse this compound derivatives with enhanced or novel functionalities. While traditional methods like the Ullmann condensation have been foundational, contemporary research is focused on more efficient and versatile approaches to create complex molecular architectures. conicet.gov.ar

A significant advancement lies in palladium-mediated C-H bond activation and cross-coupling reactions. researchgate.netacs.org This strategy allows for the site-selective introduction of aryl or alkyl groups onto the acridone (B373769) core, such as at the C4 position, which is otherwise difficult to achieve. researchgate.net For instance, a palladacycle derived from N-(pyridin-2-yl)-9(10H)-acridinone can be used as a substrate to couple with potassium aryl/alkyltrifluoroborates, yielding a variety of 4-substituted 9(10H)-acridinones. researchgate.net

Furthermore, the synthesis of hybrid molecules, where the acridone moiety is linked to other pharmacologically active heterocycles, is a promising area. Methodologies have been developed to create acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids. rsc.org These multi-step syntheses often involve the initial N-alkylation of the acridone ring with a group like propargyl bromide, followed by a copper-catalyzed cycloaddition with an azide (B81097) derivative. rsc.org Such complex structures offer the potential for multi-target biological activity.

Future synthetic endeavors will likely focus on improving the efficiency of these multi-component reactions, exploring new catalytic systems (e.g., copper, palladium) for C-H functionalization, and developing methods for creating dimeric or bifunctional acridone compounds. mdpi.comijpsjournal.com

Table 1: Emerging Synthetic Methodologies for Acridone Derivatives

| Methodology | Description | Key Reagents/Catalysts | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Palladium-Mediated C-H Arylation/Alkylation | Site-selective functionalization at the ortho-C-H bond of the acridinone (B8587238) core. | Palladium(II) acetate (B1210297), potassium aryl/alkyltrifluoroborates | 4-Aryl/Alkyl-9(10H)-acridinones | researchgate.netacs.org |

| Copper-Catalyzed Cycloaddition | Formation of hybrid molecules by linking acridone to other heterocyclic rings. | CuI, propargyl bromide, azide derivatives | Acridone-triazole hybrids | rsc.org |

| N-Alkylation/Substitution | Introduction of various side chains at the N-10 position to modulate biological activity and solubility. | Alkyl halides (e.g., bromocyclopropane), NaH, phase transfer agents | N-substituted 9(10H)-acridones | conicet.gov.ar |

Identification of Novel Biological Targets and Mechanistic Pathways

Acridone derivatives are well-known for their interactions with DNA and the inhibition of related enzymes, but the full scope of their biological targets remains an active area of investigation. rsc.orgresearchgate.net A primary mechanism of action for many acridone-based compounds is the intercalation between DNA base pairs, which disrupts replication and transcription, and the inhibition of topoisomerase enzymes that manage DNA topology. rsc.orgijpsjournal.comresearchgate.net

Research is expanding to identify other key cellular players. For example, specific acridone derivatives have been investigated as inhibitors of dihydrofolate reductase and AKT kinase, both of which are critical pathways in cancer cell proliferation. researchgate.net The potential for these compounds to modulate multidrug resistance (MDR) is another significant frontier. researchgate.netscialert.net The underlying mechanism is hypothesized to involve interaction with proteins of drug efflux pumps, thereby restoring sensitivity to other chemotherapeutic agents. researchgate.net

Beyond cancer, there is growing interest in the utility of acridone derivatives for other diseases. Studies have explored their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. rsc.org Docking studies suggest that the planar acridone ring can form π–π stacking interactions within the active sites of these enzymes. rsc.org Future research will likely employ proteomic and transcriptomic approaches to globally identify protein binding partners and unravel the complex signaling cascades affected by this compound, leading to a more comprehensive understanding of its mechanisms and the discovery of novel therapeutic applications. researchgate.net

Table 2: Investigated Biological Targets of Acridone Derivatives

| Target Class | Specific Target(s) | Proposed Mechanism | Therapeutic Area | Reference(s) |

|---|---|---|---|---|

| Nucleic Acids | DNA | Intercalation between base pairs | Anticancer, Antimicrobial | rsc.orgresearchgate.net |

| Enzymes | Topoisomerases I & II | Inhibition of DNA unwinding and re-ligation | Anticancer | ijpsjournal.comresearchgate.net |

| Telomerase | Inhibition of telomere maintenance | Anticancer | rsc.orgresearchgate.net | |

| Protein Kinases (e.g., AKT) | Inhibition of cell proliferation pathways | Anticancer | ||

| Dihydrofolate Reductase | Inhibition of nucleotide synthesis | Anticancer | researchgate.net | |

| Acetylcholinesterase (AChE) | Inhibition of neurotransmitter breakdown | Alzheimer's Disease | rsc.org |

Advanced Spectroscopic Techniques for Elucidating Excited-State Dynamics

The fluorescence properties of this compound are central to its application in biological imaging and as a sensor. However, its photophysics are complex and highly dependent on the molecular environment. nih.gov A deep understanding of its excited-state dynamics is therefore mandatory for the rational design of fluorescent probes. nih.govnih.gov

Advanced spectroscopic techniques are indispensable for this purpose. Time-resolved fluorimetry, particularly time-correlated single-photon counting (TCSPC), is a powerful tool for monitoring the nanosecond-scale evolution of fluorescence emission. nih.govfrontiersin.org This technique allows researchers to unravel intricate excited-state processes that are not apparent in steady-state measurements. researchgate.net

Studies on N-substituted 2-methoxy-9-acridones have revealed a rich dynamic behavior involving multiple, coupled excited-state reactions. nih.govnih.gov These include excited-state proton transfer (ESPT), where the molecule's acidity changes upon photoexcitation, and the formation of excimers (excited-state dimers) through π-stacking interactions at higher concentrations. nih.gov

To dissect these complex kinetics, researchers combine time-resolved fluorescence spectroscopy with global analysis and computational calculations. nih.govnih.gov By fitting the experimental data to a multi-state kinetic model, it is possible to determine the rate constants for each process, such as protonation, deprotonation, excimer formation, and dissociation. nih.gov This detailed understanding is crucial for developing applications like light-driven pH-jump experiments and for designing long-lifetime sensors for fluorescence lifetime imaging microscopy (FLIM). nih.gov

Future work will continue to leverage these advanced techniques to study the influence of different solvents, substitution patterns, and interactions with biomolecules on the excited-state dynamics of the this compound chromophore.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of drugs based on the acridone scaffold. researchgate.net These computational approaches can analyze vast datasets to identify patterns and make predictions, accelerating research and reducing costs. researchgate.net

One major application is in Quantitative Structure-Activity Relationship (QSAR) modeling. scialert.net By calculating a wide range of molecular descriptors for a series of 2-methoxy acridone analogues and correlating them with their measured biological activity (e.g., cytotoxicity), ML algorithms like multiple linear regression, support vector machines (SVM), and artificial neural networks (ANN) can build predictive models. scialert.netresearchgate.net These models can then be used to forecast the activity of novel, yet-to-be-synthesized compounds, helping to prioritize synthetic efforts toward the most promising candidates. researchgate.net

AI is also being applied to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of acridone derivatives. researchgate.netresearchgate.net Early prediction of these properties is critical for avoiding late-stage failures in drug development. Furthermore, ML is being used to accelerate fundamental scientific calculations. For instance, the ML-NEA (Machine Learning Nuclear Ensemble Approach) method can predict electronic properties like excitation energies and oscillator strengths for a large number of molecular geometries, enabling the statistically converged calculation of absorption cross-sections with significantly reduced computational cost. chemrxiv.org

As research progresses, AI and ML will become increasingly integrated into the entire discovery pipeline, from identifying novel biological targets and designing new this compound architectures with desired properties to predicting their biological effects and potential liabilities. researchgate.netresearchgate.net

Addressing Challenges in Understanding Complex Biological Interactions of this compound

Despite significant progress, a number of challenges remain in fully understanding and harnessing the biological interactions of this compound. The mechanisms of action, particularly for its antimicrobial effects, are not yet fully elucidated and may involve multiple pathways, such as the disruption of cell membranes or interference with essential metabolic processes. researchgate.net

A major hurdle in its therapeutic application is the development of drug resistance in cancer cells. researchgate.net While some acridone derivatives show promise in overcoming MDR, the specific mechanisms of resistance are complex and require further investigation to design next-generation compounds that can circumvent these pathways. researchgate.netscialert.net

The structure-activity relationship (SAR) for acridone derivatives is often non-trivial. Small changes in the substitution pattern on the acridone ring can lead to dramatic differences in biological activity and target specificity. mdpi.com For example, the presence and position of electron-withdrawing or electron-donating groups, as well as the length and flexibility of side chains, can significantly influence cytotoxicity. scialert.netijpsjournal.com Elucidating these intricate SARs requires the synthesis and screening of large compound libraries, coupled with robust computational modeling.

Finally, translating the potent in vitro activity of these compounds into effective therapeutic agents requires overcoming challenges related to bioavailability and off-target effects. The development of targeted drug delivery systems, such as encapsulation in nanocarriers like liposomes or nanoparticles, represents a critical future strategy to deliver acridone derivatives specifically to target cells, thereby enhancing efficacy and minimizing systemic toxicity. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(pyridin-2-yl)-9(10H)-acridinone |

| N-substituted 2-methoxy-9-acridones |

| Acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids |

| Doxorubicin |

| Cisplatin |

| N-(3-hydroxypropyl)-2-methoxy-9-acridone |

| N-(3-methoxypropyl)-2-methoxy-9-acridone |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methoxy-9(10H)-acridone and its derivatives?

- Methodological Answer : The compound can be synthesized via N-alkylation of the parent acridone structure. For example, reacting 9(10H)-acridone with 3-hydroxypropyl or methoxypropyl groups under basic conditions (e.g., NaH) yields N-substituted derivatives. Purity is ensured via silica gel chromatography and validated by TLC (Rf values: 0.2–0.8 depending on solvent systems) .

- Key Parameters :

| Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|

| NaH | THF | 24 hours | 85–90% |

| K₂CO₃ | DMF | 12 hours | 70–75% |

Q. How can fluorescence spectroscopy be applied to study this compound?

- Methodological Answer : Fluorescence properties are pH-dependent due to protonation/deprotonation of the nitrogen atom. Use a spectrofluorometer (e.g., Jasco FP-8300) with excitation at 375 nm and emission scans from 425–572 nm. Time-resolved fluorescence decay traces (e.g., FluoTime 200) reveal excited-state dynamics, critical for designing fluorescent probes .

Q. What in vitro assays are suitable for preliminary evaluation of antitumor activity?

- Methodological Answer : CCRF-CEM leukemia cell lines are commonly used. Perform MTT assays at 48–72 hours with derivative concentrations (e.g., 1–50 μM). IC₅₀ values for active derivatives like 8a (2-aminoacetamido-10-(3,5-dimethoxy)-benzyl-9(10H)-acridone) range from 5–10 μM .

Advanced Research Questions

Q. How do structural modifications (e.g., N-substituents) influence the photophysical and biological properties of this compound?

- Methodological Answer :

- Photophysics : Adding a 3-hydroxypropyl group (derivative 1 ) enhances fluorescence quantum yield (Φ = 0.45) compared to the methoxypropyl analog (Φ = 0.32) due to intramolecular proton transfer .

- Bioactivity : 10-Allyl-6-chloro-4-methoxy-9(10H)-acridone (derivative 3f ) shows antiviral activity (DENV-2 EC₅₀ = 2.5 μM) by inhibiting viral RNA synthesis. SAR studies reveal chloro and methoxy groups are critical for potency .

Q. What mechanisms underlie the antitumor effects of this compound derivatives?

- Methodological Answer : Metabolomic profiling (LC-MS) of CCRF-CEM cells treated with derivative 8a shows:

- Oxidative Stress : Depletion of glutathione (↓40%) and NADPH (↓30%).

- Apoptosis : Caspase-3 activation (↑3-fold) and PARP cleavage confirmed via Western blot .

- Validation : Use ROS scavengers (e.g., N-acetylcysteine) to reverse apoptosis, confirming oxidative stress as a primary mechanism.

Q. How can contradictory data on acridone bioactivity be resolved?

- Case Study : While some studies report acridones as DNA intercalators, others (e.g., derivative 8a ) show no direct DNA binding.

- Resolution Strategy :

Orthogonal Assays : Combine SPR (surface plasmon resonance) for DNA affinity with comet assays to detect DNA damage.

Dose-Response Analysis : Verify activity at non-cytotoxic concentrations (e.g., <10 μM) to exclude off-target effects .

Q. What analytical methods ensure purity and stability of this compound during storage?

- Methodological Answer :

- Purity Control : HPLC (C18 column, acetonitrile/water gradient) detects contaminants like 9-chloroacridine (retention time = 8.2 min) .

- Stability : Store at −20°C in amber vials; avoid aqueous solutions >24 hours to prevent hydrolysis .

Data Contradiction Analysis

Q. Why do some acridone derivatives exhibit antiviral activity while others show antitumor specificity?

- Hypothesis : Substituent positioning affects target selectivity. For example:

- Antiviral : 6-Chloro-4-methoxy groups in 3f enhance RNA polymerase inhibition .

- Antitumor : 3,5-Dimethoxybenzyl in 8a promotes mitochondrial ROS generation .

- Testing : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for viral vs. cellular targets.

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。